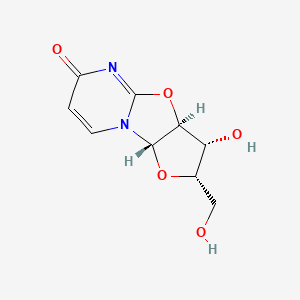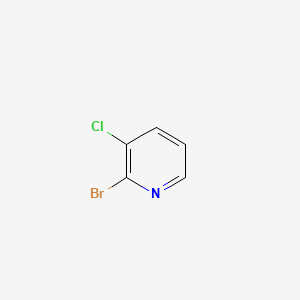
1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde is a chemical compound with a complex structure. It belongs to the class of isoxazole derivatives, which are five-membered heterocycles containing both oxygen and nitrogen atoms. The isoxazole ring imparts diverse biological activities, making it an intriguing subject for research in medicinal chemistry .
Synthesis Analysis
- Hydroxylamine Reaction : Isoxazoles can be synthesized by reacting hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Molecular Structure Analysis
The molecular structure of 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde consists of a pyrrole ring fused with an isoxazole ring. The isoxazole ring contains an oxygen atom adjacent to the nitrogen atom. The specific arrangement of functional groups on the isoxazole nucleus significantly influences its biological activity .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
1. NMR Spectroscopy and Conformational Analysis
A study by Afonin et al. (2009) explored the intramolecular hydrogen bonding effects in isomers of 1-vinylpyrrole-2-carbaldehyde, as demonstrated through NMR spectroscopy and DFT calculations. This research highlights the compound's utility in understanding molecular conformations and bonding interactions, crucial for chemical and pharmaceutical research (Afonin et al., 2009).
2. Synthesis of Single Molecule Magnets
Giannopoulos et al. (2014) reported the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, in the coordination of paramagnetic metal ions, leading to the synthesis of a {Mn(III)25} barrel-like cluster. This demonstrates its potential in creating single-molecule magnets, a significant step in the field of material science and nanotechnology (Giannopoulos et al., 2014).
3. Development of Pyrrole Diones and Quinoxalines
Galenko et al. (2022) utilized an isoxazole strategy involving the formal isomerization of isoxazole-5-carbaldehydes for synthesizing various pyrrole diones. These compounds serve as precursors for the creation of substituted pyrrolo[2,3-b]quinoxalines, showing promise in organic synthesis and pharmaceuticals (Galenko et al., 2022).
4. Fluorescence and Benzimidazole Synthesis
Trofimov et al. (2009) achieved the synthesis of 1-vinylpyrrole-benzimidazole ensembles through a condensation process involving 1-vinyl-1H-pyrrole-2-carbaldehydes. The resulting compounds exhibited intense fluorescence, significant for developing fluorescent materials and probes (Trofimov et al., 2009).
5. Supramolecular Chemistry
Gunaseelan et al. (2007) studied the carbazole unit in a molecule related to 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde, revealing insights into molecular planarity and hydrogen bonding. This contributes to the understanding of supramolecular interactions in chemical and pharmaceutical research (Gunaseelan et al., 2007).
Propriétés
IUPAC Name |
1-(1,2-oxazol-3-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-7-2-1-4-10(7)8-3-5-12-9-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGTXJYSWRYDHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NOC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)



![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)





